molecular formula C5H8N4O3S2 B587693 Methazolamide-d3 CAS No. 1795133-31-1

Methazolamide-d3

Cat. No.: B587693
CAS No.: 1795133-31-1
M. Wt: 239.282
InChI Key: FLOSMHQXBMRNHR-BMSJAHLVSA-N
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Description

Methazolamide-d3 is a deuterated form of methazolamide, a carbonic anhydrase inhibitor. This compound is primarily used in the treatment of glaucoma, a condition characterized by increased intraocular pressure. The deuterated form, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of methazolamide due to its stable isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methazolamide-d3 involves several steps starting from 5-amino-2-mercapto-1,3,4-thiadiazole. The process includes condensation, acetylation, methylation, oxidation, and amination reactions. A key step involves the use of sodium hypochlorite in the oxidation and amination reactions, with ferric chloride as a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes refining the crude product to obtain a highly pure form of this compound. The process is designed to be cost-effective, safe, and efficient, reducing the need for special equipment .

Chemical Reactions Analysis

Types of Reactions: Methazolamide-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of thiol groups to disulfides.

    Reduction: Reduction of disulfides back to thiol groups.

    Substitution: Nucleophilic substitution reactions where the sulfonamide group can be replaced under specific conditions.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, ferric chloride as a catalyst.

    Reduction: Reducing agents like dithiothreitol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used to study its pharmacological properties and metabolic pathways .

Scientific Research Applications

Methazolamide-d3 is widely used in scientific research due to its stable isotopic properties. Some key applications include:

Mechanism of Action

Methazolamide-d3 exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition decreases the production of bicarbonate ions, leading to reduced secretion of aqueous humor in the eye, thereby lowering intraocular pressure. The molecular targets include the carbonic anhydrase enzymes present in the ciliary processes of the eye .

Comparison with Similar Compounds

    Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.

    Dorzolamide: A topical carbonic anhydrase inhibitor used in eye drops for glaucoma.

    Brinzolamide: Similar to dorzolamide, used in the treatment of elevated intraocular pressure.

Uniqueness of Methazolamide-d3: this compound is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to acetazolamide, this compound requires a lower dose and has a longer half-life, making it more effective in certain therapeutic applications .

Properties

CAS No.

1795133-31-1

Molecular Formula

C5H8N4O3S2

Molecular Weight

239.282

IUPAC Name

N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide

InChI

InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i2D3

InChI Key

FLOSMHQXBMRNHR-BMSJAHLVSA-N

SMILES

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C

Synonyms

N-[5-(aminosulfonyl)-3-(methyl-d3)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide; _x000B_5-Acetylimino-4-(methyl-d3)-Δ2-1,3,4-thiadiazoline-2-sulfonamide;  L 584601-d3;  N-[4-(Methyl-d3)-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene]acetamide;  Methenamide-d3;  Neptaz

Origin of Product

United States

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